
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide, also known as BPAM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPAM is a member of the benzamide family of compounds and has a molecular weight of 308.26 g/mol.
作用機序
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide acts as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors in response to the binding of an agonist. Specifically, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide binds to a site on the receptor that is distinct from the agonist binding site, causing a conformational change that increases the affinity of the receptor for the agonist. This results in an amplification of the signaling response that is generated by the agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide are dependent on the specific GPCR that it modulates. In general, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been shown to enhance the activity of GPCRs that are involved in the regulation of neurotransmitter release, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. This can lead to changes in synaptic transmission and neuronal activity, which in turn can affect various physiological processes.
実験室実験の利点と制限
One major advantage of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide is its selectivity for specific GPCRs, which allows for precise modulation of these receptors without affecting others. This makes it a useful tool for studying the role of individual GPCRs in various physiological processes. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a high potency and efficacy, meaning that it can produce significant changes in receptor activity at low concentrations.
However, there are also limitations to the use of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in lab experiments. One limitation is that it is relatively new and has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a short half-life, which can make it difficult to administer and study in vivo.
将来の方向性
There are several future directions for research on 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. One area of interest is the development of more selective and potent 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide analogs that can modulate specific GPCRs with greater precision and efficacy. Additionally, further studies are needed to understand the in vivo effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide and its potential applications in the treatment of neurological disorders. Finally, the development of new techniques for administering 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in vivo could help to overcome its short half-life and make it a more practical tool for studying GPCR function.
合成法
The synthesis of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with 1-cyclopropylethylamine in the presence of a reducing agent such as iron powder. The resulting product is then treated with methyl iodide to obtain 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. This method yields a high purity product and is relatively simple to perform.
科学的研究の応用
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. This makes 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide a valuable tool for studying the role of GPCRs in various physiological processes, including learning and memory, pain perception, and mood regulation.
特性
IUPAC Name |
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-3-4-10)15(2)13(16)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUIFQJBWREYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

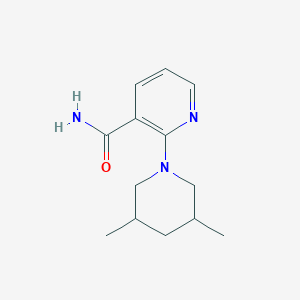
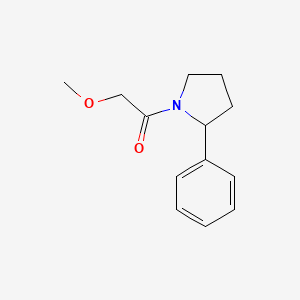
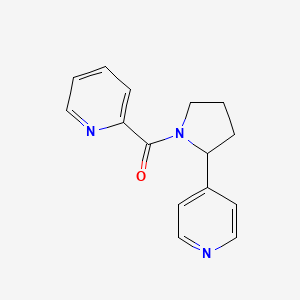
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)


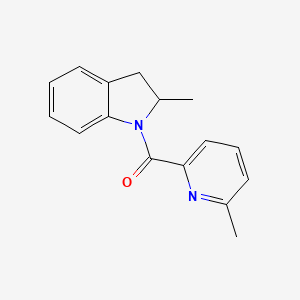
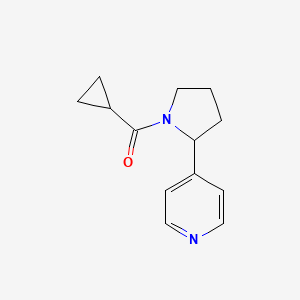
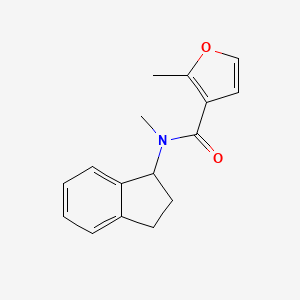
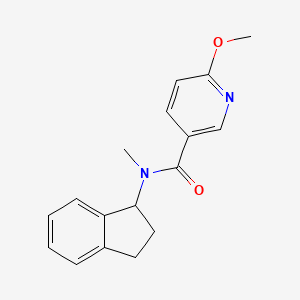
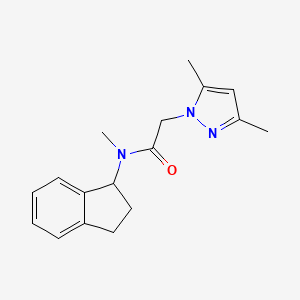

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)
